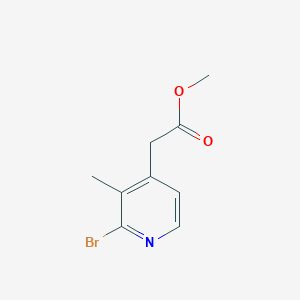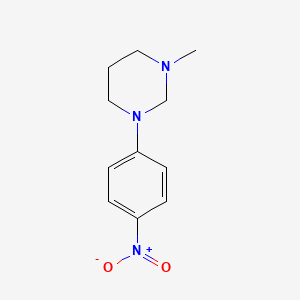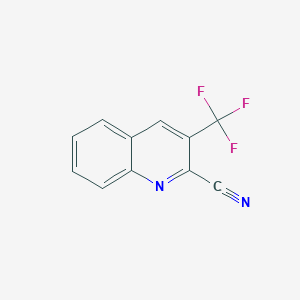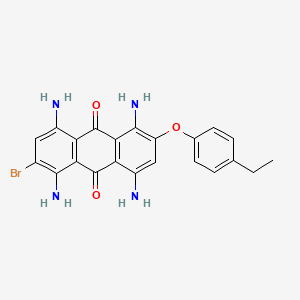
N-(2-Bromo-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-3-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-bromo-3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Bromo-3-methylphenyl)acetamide can be synthesized through the reaction of 2-bromo-3-methylaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the aniline derivative being dissolved in a suitable solvent such as dichloromethane or ethanol, and acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N-(2-Bromo-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding amine.
科学的研究の応用
Chemistry: N-(2-Bromo-3-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new inhibitors for specific enzymes.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of novel therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of N-(2-Bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme function. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects.
類似化合物との比較
N-(2-Iodo-4-methylphenyl)acetamide: This compound has an iodine atom instead of a bromine atom, which may result in different reactivity and biological activity.
N-(3-Methylphenyl)acetamide: Lacks the bromine atom, which may affect its chemical properties and applications.
N-(2-Bromophenyl)acetamide: Similar structure but without the methyl group, which may influence its reactivity and biological effects.
Uniqueness: N-(2-Bromo-3-methylphenyl)acetamide is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
N-(2-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
InChIキー |
AJGHFEBYJFDDON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


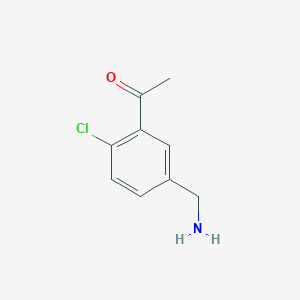

![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
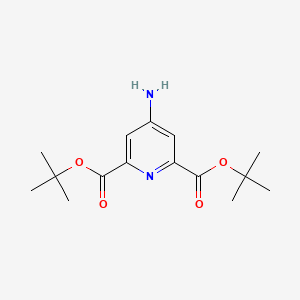
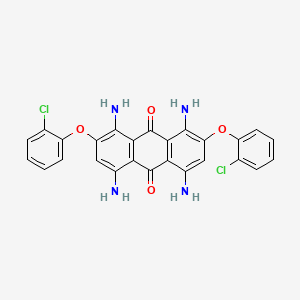
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)

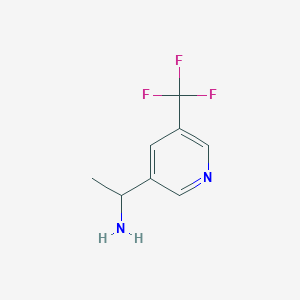
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)

